

Application Note: Quantification of Flupirtine Maleate using a Stability-Indicating RP-HPLC Method

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Compound of Interest

Compound Name: *Flupirtine Maleate*

Cat. No.: *B195951*

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Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of **Flupirtine Maleate** in bulk drug and pharmaceutical dosage forms. The method is simple, precise, and stability-indicating, making it suitable for routine quality control and stability studies.

Introduction

Flupirtine Maleate is a centrally acting, non-opioid analgesic with muscle relaxant properties. [1][2][3][4] It functions as a selective neuronal potassium channel opener and also exhibits indirect NMDA receptor antagonism.[2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of **Flupirtine Maleate** formulations. This document provides a detailed protocol for the quantification of **Flupirtine Maleate** using a validated RP-HPLC method, adhering to the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of Flupirtine Maleate

Property	Value
Chemical Name	Ethyl N-(2-amino-6-[[4-fluorophenyl)methyl]amino}pyridin-3-yl)carbamate maleate
Molecular Formula	C ₁₅ H ₁₇ FN ₄ O ₂ · C ₄ H ₄ O ₄
Molecular Weight	420.4 g/mol
Appearance	White to off-white crystalline powder
Solubility	Freely soluble in methanol, sparingly soluble in ethanol, and slightly soluble in water. It is also soluble in DMSO and dimethylformamide (DMF).
Melting Point	Approximately 176–179°C

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or photodiode array (PDA) detector is suitable for this method.

Parameter	Recommended Condition
HPLC System	Waters HPLC 2690 system with a DAD detector or equivalent
Column	Inertsil ODS C18 (150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	0.01M Potassium dihydrogen orthophosphate buffer (pH 3.6 adjusted with orthophosphoric acid) and acetonitrile in a ratio of 75:25 (v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	246 nm
Injection Volume	20 µL
Column Temperature	Ambient
Run Time	Approximately 10 minutes

Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.01M solution of potassium dihydrogen orthophosphate in HPLC grade water. Adjust the pH to 3.6 using orthophosphoric acid. Mix this buffer with acetonitrile in a 75:25 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.

Standard Stock Solution Preparation (400 µg/mL): Accurately weigh about 40 mg of **Flupirtine Maleate** working standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate to dissolve, and then make up the volume to the mark with methanol.

Working Standard Solution Preparation (40 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

Sample Preparation (from Tablet Dosage Form)

- Weigh and powder twenty tablets to determine the average tablet weight.

- Accurately weigh a quantity of the powdered tablets equivalent to 100 mg of **Flupirtine Maleate** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Make up the volume to 100 mL with methanol.
- Filter the solution through a 0.45 µm syringe filter.
- Dilute a suitable aliquot of the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 40 µg/mL).

Method Validation Summary

The described RP-HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

Validation Parameter	Result
Linearity Range	100 - 600 µg/mL
Correlation Coefficient (r ²)	> 0.999
Accuracy (% Recovery)	99.84%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.47 µg/mL
Limit of Quantification (LOQ)	1.45 µg/mL
Retention Time	Approximately 4.12 min
Tailing Factor	< 2.0
Theoretical Plates	> 2000

System Suitability

System suitability tests are integral to ensure the chromatographic system is performing adequately. The acceptance criteria are as follows:

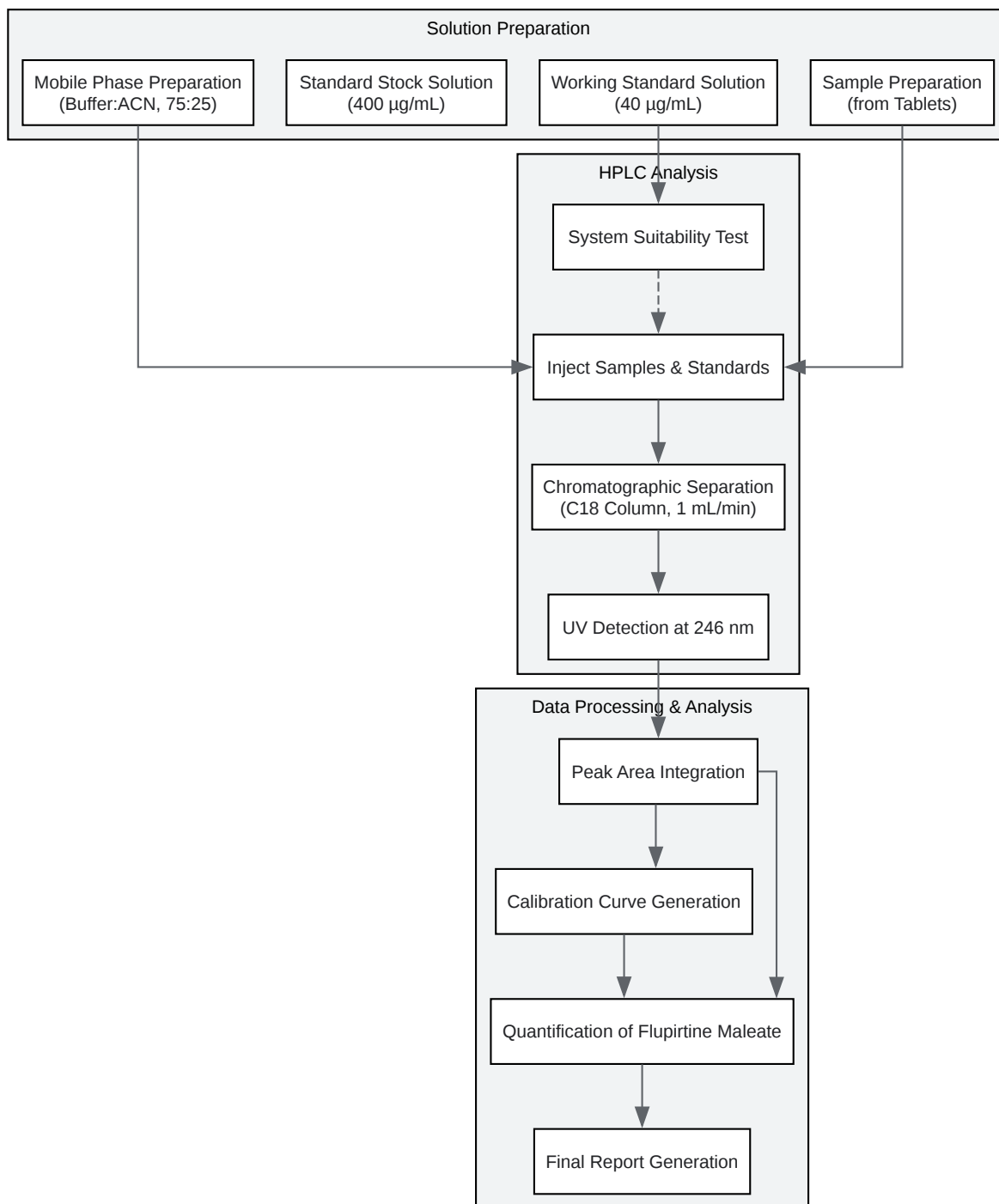
Parameter	Acceptance Criteria
Tailing Factor	Not more than 2.0
Theoretical Plates	Not less than 2000
% RSD for replicate injections	Not more than 2.0%

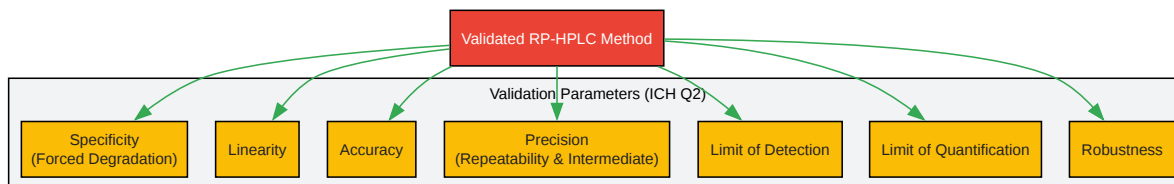
Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. **Flupirtine Maleate** was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. The method was able to successfully separate the main **Flupirtine Maleate** peak from all degradation products, confirming its specificity and stability-indicating capability.

Diagrams

Experimental Workflow





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